molecular formula C9H15NO3S B2987025 1-[(2R)-2-(Methylsulfonylmethyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2185980-78-1

1-[(2R)-2-(Methylsulfonylmethyl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2987025
CAS No.: 2185980-78-1
M. Wt: 217.28
InChI Key: XEMDJPGCCURVBG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2R)-2-(Methylsulfonylmethyl)pyrrolidin-1-yl]prop-2-en-1-one is a chemical compound with a complex structure that includes a pyrrolidinyl ring, a methylsulfonylmethyl group, and an acryloyl group

Properties

IUPAC Name

1-[(2R)-2-(methylsulfonylmethyl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c1-3-9(11)10-6-4-5-8(10)7-14(2,12)13/h3,8H,1,4-7H2,2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMDJPGCCURVBG-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1CCCN1C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C[C@H]1CCCN1C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R)-2-(Methylsulfonylmethyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring. One common method includes the reaction of a suitable pyrrolidine derivative with a methylsulfonyl chloride to introduce the methylsulfonylmethyl group. Subsequent steps may involve the addition of the acryloyl group through acryloyl chloride or other acrylating agents under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(2R)-2-(Methylsulfonylmethyl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions could employ nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

1-[(2R)-2-(Methylsulfonylmethyl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, contributing to the development of new compounds.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, helping to understand various biological processes.

  • Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-[(2R)-2-(Methylsulfonylmethyl)pyrrolidin-1-yl]prop-2-en-1-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing their activity and leading to downstream effects. The exact pathways and targets depend on the context of its application and the specific derivatives involved.

Comparison with Similar Compounds

1-[(2R)-2-(Methylsulfonylmethyl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

  • 1-[(2R)-2-(Methylsulfonylmethyl)pyrrolidin-1-yl]ethanone

  • 1-[(2R)-2-(Methylsulfonylmethyl)pyrrolidin-1-yl]butan-1-one

  • 1-[(2R)-2-(Methylsulfonylmethyl)pyrrolidin-1-yl]pentan-1-one

These compounds share the pyrrolidinyl ring and methylsulfonylmethyl group but differ in the length and structure of the alkyl chain attached to the nitrogen atom

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.